

# Application Notes and Protocols: Thermoelectric Applications of Nickel Silicide Nanocrystals

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## Compound of Interest

Compound Name: Nickel;silicon

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These application notes provide a comprehensive overview of the synthesis, characterization, and thermoelectric applications of nickel silicide (NiSi) nanocrystals. The accompanying protocols offer detailed methodologies for key experiments.

## Introduction

Nickel silicide (NiSi) nanocrystals have emerged as promising materials for thermoelectric applications due to their favorable electrical conductivity, thermal stability, and potential for enhanced thermoelectric performance at the nanoscale.<sup>[1]</sup> The nanostructuring of nickel silicide, often in composite form with silicon, allows for a reduction in thermal conductivity through enhanced phonon scattering at grain boundaries, a key factor in improving the thermoelectric figure of merit (ZT).<sup>[2][3]</sup> This document outlines the application of NiSi nanocrystals in waste heat recovery and provides protocols for their synthesis and thermoelectric property characterization.

## Data Presentation: Thermoelectric Properties of Nickel Silicide Nanocomposites

The following table summarizes the room temperature thermoelectric properties of p-type (Boron-doped) and n-type (Phosphorus-doped) nickel silicide-silicon nanocrystal composite films annealed at 1150 °C, compared to single crystal silicon and nanostructured bulk silicon.

Material	Type	Seebeck Coefficient (S) ( $\mu\text{V/K}$ )	Electrical Resistivity ( $\rho$ ) ( $\Omega\cdot\text{m}$ )	Thermal Conductivity ( $\kappa$ ) ( $\text{W/m}\cdot\text{K}$ )	Figure of Merit (ZT) at Room Temperature
Ni-Si Nanocomposite Film	p-type (B-doped)	$\sim 150$	$\sim 10^{-6}$	3.4 - 7.7	0.13
Ni-Si Nanocomposite Film	n-type (P-doped)	$\sim -170$	$\sim 10^{-6}$	3.4 - 7.7	0.06
Single Crystal Si	-	-	-	142	$< 0.01$
Nanostructured Bulk Si	n-type	-	-	-	$\sim 0.03$

Data compiled from[\[2\]](#)

It is noteworthy that the ZT values of both p-type and n-type Ni-Si nanocrystal films can be significantly enhanced at higher temperatures, reaching 0.65 and 0.40 at 500°C, respectively. [\[3\]](#)

## Experimental Protocols

### Protocol 1: Synthesis of Nickel Silicide Nanocrystals via Physical Vapor Deposition and Microwave Annealing

This protocol describes the formation of NiSi nanocrystals on a silicon substrate.

Materials and Equipment:

- Si(111) wafers
- Nickel (Ni) source for physical vapor deposition

- Physical Vapor Deposition (PVD) system
- Microwave annealing system
- Scanning Electron Microscope (SEM)
- X-ray Diffractometer (XRD)
- Energy Dispersive X-ray Spectroscopy (EDS)

Procedure:

- Substrate Preparation: Clean Si(111) wafers using a standard cleaning procedure to remove any organic and inorganic contaminants.
- Nickel Film Deposition: Deposit a thin film of Ni onto the cleaned Si(111) wafers using a PVD system at a pressure of  $2 \times 10^{-4}$  mbar.[\[4\]](#) The thickness of the Ni film will influence the size of the resulting nanocrystals.[\[4\]](#)
- Microwave Annealing: Transfer the Ni-coated Si wafers to a microwave annealing system.
- Anneal the samples at temperatures ranging from 250 to 350 °C.[\[4\]](#) The annealing temperature is a critical parameter that determines the phase of the nickel silicide formed. Ni<sub>2</sub>Si is the initial phase formed above 200 °C, which transforms to NiSi at temperatures above 350 °C, and finally to NiSi<sub>2</sub> at temperatures above 750°C.[\[4\]](#)
- Characterization:
  - Analyze the morphology and size of the synthesized nanocrystals using SEM. Nanocrystal sizes can range from 35 to 155 nm.[\[4\]](#)
  - Confirm the crystalline phase of the nickel silicide (e.g., NiSi) and identify any other phases present (e.g., NiO) using XRD.[\[4\]](#)
  - Determine the chemical composition of the nanocrystals using EDS.[\[4\]](#)

## Protocol 2: Characterization of Thermoelectric Properties

This protocol outlines the key measurements required to determine the thermoelectric figure of merit (ZT) of the synthesized nickel silicide nanocrystal films. The dimensionless figure of merit is defined as  $ZT = (S^2\sigma T)/\kappa$ , where  $S$  is the Seebeck coefficient,  $\sigma$  is the electrical conductivity,  $T$  is the absolute temperature, and  $\kappa$  is the thermal conductivity.[2]

### 1. Seebeck Coefficient (S) and Electrical Conductivity ( $\sigma$ ) Measurement:

- Method: A four-probe method is essential for accurate measurement of the sample's resistance to eliminate the influence of contact resistance.[5] Commercial systems like the ZEM-3 are commonly used for simultaneous measurement of the Seebeck coefficient and electrical conductivity.
- Procedure:
  - Prepare a sample of the NiSi nanocrystal film with appropriate dimensions.
  - Mount the sample in the measurement system, ensuring good electrical contact with the four probes.
  - Establish a temperature gradient across the sample.
  - Measure the voltage generated across the two inner probes (thermoelectric voltage) and the temperature difference between these points to calculate the Seebeck coefficient ( $S = \Delta V/\Delta T$ ).[6]
  - Pass a known current through the two outer probes and measure the voltage drop across the two inner probes to determine the resistance, from which the electrical conductivity can be calculated.

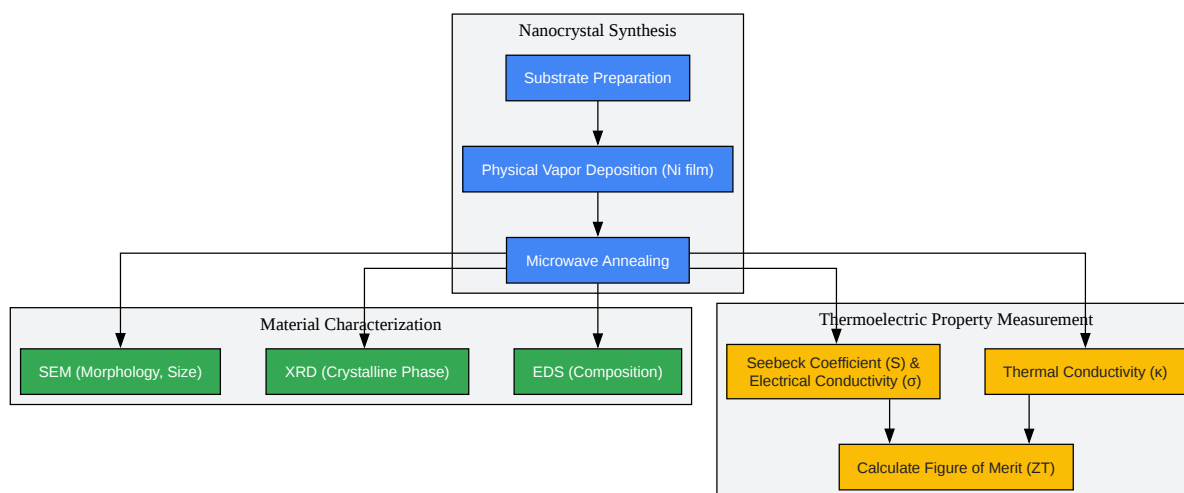
### 2. Thermal Conductivity ( $\kappa$ ) Measurement:

- Method: The  $2\omega$  method or Scanning Thermal Microscopy (STPM) can be used to measure the thermal conductivity of thin films.[2] The laser flash method is also a common technique for determining thermal diffusivity, which is then used to calculate thermal conductivity.[7]

- Procedure (using the  $2\omega$  method as an example):
  - A metal line (heater/thermometer) is patterned onto the surface of the NiSi nanocrystal film.
  - An AC current with angular frequency  $\omega$  is passed through the metal line, causing a temperature oscillation at a frequency of  $2\omega$ .
  - The voltage component at  $3\omega$ , which is related to the temperature oscillation, is measured using a lock-in amplifier.
  - The thermal conductivity of the underlying film can be extracted by analyzing the relationship between the  $3\omega$  voltage and the frequency of the heating current.

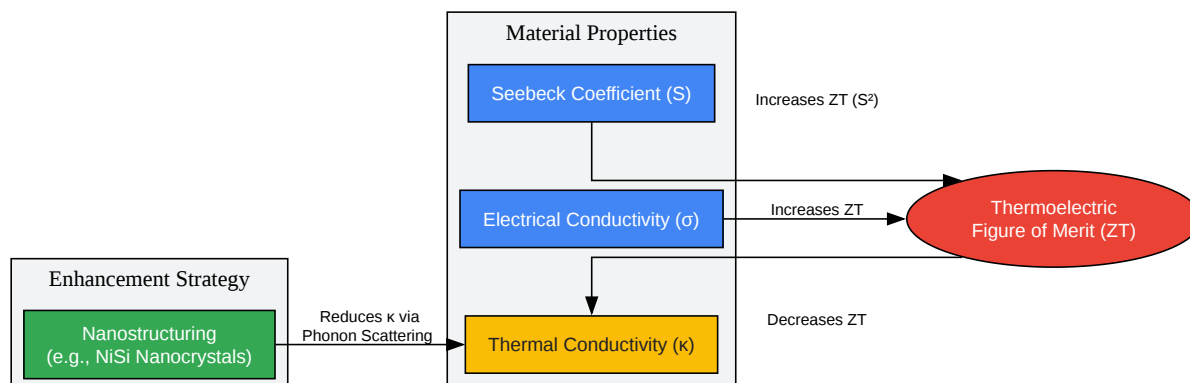
## Mandatory Visualizations

Here are diagrams illustrating key workflows and concepts in the study of thermoelectric materials.



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Caption: Experimental workflow for synthesis and characterization of NiSi nanocrystals.



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Caption: Relationship between material properties and the thermoelectric figure of merit (ZT).

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